molecular formula C9H5BrClN B6156925 3-bromo-1-chloroisoquinoline CAS No. 630422-00-3

3-bromo-1-chloroisoquinoline

Cat. No.: B6156925
CAS No.: 630422-00-3
M. Wt: 242.50 g/mol
InChI Key: UWSLQXIVJUYAIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1-chloroisoquinoline is a halogenated heterocyclic compound with the molecular formula C₉H₅BrClN It is a derivative of isoquinoline, which is a fusion product of a benzene ring and a pyridine nucleus

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-1-chloroisoquinoline can be synthesized through several methods. One common method involves the bromination of isoquinoline derivatives. For example, isoquinoline can be brominated by heating its hydrochloride with bromine in nitrobenzene, resulting in the formation of 3-bromoisoquinoline . This intermediate can then be chlorinated to produce this compound.

Another method involves the use of phosphoryl halides. Isoquinolin-1(2H)-ones can be converted into 1-haloisoquinolines using phosphoryl halides or a combination of phosphoryl halides and phosphorus pentahalides .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and chlorination reactions under controlled conditions. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-chloroisoquinoline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form isoquinolin-1(2H)-ones or reduction to form dihydroisoquinolines.

    Coupling Reactions: It can participate in coupling reactions to form more complex heterocyclic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted isoquinolines depending on the nucleophile used.

    Oxidation Reactions: Major products include isoquinolin-1(2H)-ones.

    Reduction Reactions: Products include dihydroisoquinolines.

Mechanism of Action

The mechanism of action of 3-bromo-1-chloroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1-chloroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its combination of bromine and chlorine atoms on the isoquinoline ring makes it a valuable intermediate in the synthesis of diverse heterocyclic compounds.

Properties

CAS No.

630422-00-3

Molecular Formula

C9H5BrClN

Molecular Weight

242.50 g/mol

IUPAC Name

3-bromo-1-chloroisoquinoline

InChI

InChI=1S/C9H5BrClN/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-5H

InChI Key

UWSLQXIVJUYAIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N=C2Cl)Br

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.